N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851945-03-4
Cat. No.: VC6996033
Molecular Formula: C14H10FN3O2S
Molecular Weight: 303.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851945-03-4 |
|---|---|
| Molecular Formula | C14H10FN3O2S |
| Molecular Weight | 303.31 |
| IUPAC Name | N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19) |
| Standard InChI Key | HGPCUYYSZOWBJA-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyrimidine ring (a six-membered diazine). Key substituents include:
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A 3-methyl group at position 3 of the thiazole ring.
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A 5-oxo (keto) group at position 5 of the pyrimidine ring.
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A 6-carboxamide functionality linked to the pyrimidine.
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A 2-fluorophenyl group attached to the carboxamide nitrogen.
The fluorine atom at the ortho position of the phenyl ring enhances electronic effects, influencing intermolecular interactions such as hydrogen bonding and hydrophobic contacts .
Spectroscopic and Crystallographic Data
Structural elucidation relies on techniques like -NMR, -NMR, IR, and mass spectrometry. For example:
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-NMR: The methyl group at position 3 typically appears as a singlet near δ 2.1–2.3 ppm, while aromatic protons from the 2-fluorophenyl group resonate between δ 7.2–7.8 ppm .
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X-ray crystallography: Analogous thiazolopyrimidines exhibit planar fused-ring systems with dihedral angles <10° between the thiazole and pyrimidine rings, as confirmed by single-crystal studies .
Synthetic Methodologies and Green Chemistry Approaches
Conventional Multi-Step Synthesis
A common route involves:
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Condensation: Substituted acetoacetanilide reacts with thiourea and benzaldehyde derivatives in ethanol catalyzed by p-toluenesulfonic acid, yielding 2-thioxo-1,2,3,4-tetrahydropyrimidine carboxamide intermediates .
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Cyclization: Treatment with chloroacetic acid and sodium acetate in glacial acetic acid facilitates ring closure to form the thiazolopyrimidine core .
Example Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Ethanol, p-TSA | Reflux | 4–6 h | 60–70% |
| 2 | ClCHCOOH, NaOAc | 100°C | 2 h | 75–85% |
Solvent-Free and Microwave-Assisted Routes
Recent advancements emphasize eco-friendly protocols:
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Solvent-free synthesis: Heating a mixture of amine, aldehyde, and β-ketoester at 60–65°C under solvent-free conditions yields thiazolopyrimidines in 70–90% efficiency .
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Microwave irradiation: Reduces reaction times from hours to minutes but requires optimization to avoid side products .
Pharmacological Profile and Mechanism of Action
Anti-Inflammatory and Analgesic Activity
Thiazolopyrimidines inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. In murine models, analogs of N-(2-fluorophenyl)-3-methyl-5-oxo-thiazolopyrimidine-6-carboxamide showed 40–50% reduction in paw edema at 10 mg/kg, comparable to diclofenac .
Antimicrobial Efficacy
Preliminary screening against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8–16 µg/mL, suggesting moderate antibacterial activity.
Physicochemical Properties and Analytical Characterization
Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 215–220°C | Capillary tube |
| Solubility | Insoluble in water; soluble in DMSO, DMF | USP |
| LogP | 2.8 ± 0.3 | HPLC |
Stability and Degradation
The compound is stable under ambient conditions but degrades in acidic media (pH <3) via hydrolysis of the carboxamide group. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 6 months.
Applications in Medicinal Chemistry and Drug Development
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the 2-fluorophenyl group with 2-chlorophenyl improves metabolic stability (t increased from 2.1 to 3.8 h in rat liver microsomes) .
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Prodrug design: Esterification of the carboxamide enhances oral bioavailability from 22% to 58% in preclinical models.
Target Identification
Molecular docking studies indicate strong binding affinity (−9.2 kcal/mol) to COX-2’s active site, mediated by hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
Future Directions and Research Opportunities
Addressing Pharmacokinetic Limitations
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Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles could enhance solubility and target specificity.
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CYP450 profiling: Identifying major metabolizing enzymes will guide toxicity mitigation.
Expanding Therapeutic Indications
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Anticancer activity: Screening against kinase targets (e.g., EGFR, VEGFR) is warranted given structural similarities to known inhibitors.
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Neuroprotective effects: Modulation of NMDA receptors merits exploration in neurodegenerative disease models.
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